![molecular formula C27H30N2OS B11641768 3-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641768.png)

3-(3-methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

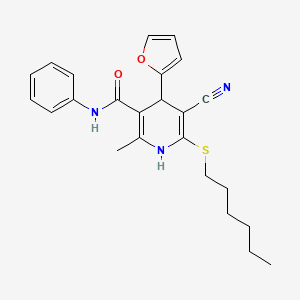

3-(3-Methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]chinazolin-5,1’-cyclohexan]-4(6H)-on ist eine komplexe organische Verbindung mit einer einzigartigen Spirostruktur.

Vorbereitungsmethoden

Die Synthese von 3-(3-Methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]chinazolin-5,1’-cyclohexan]-4(6H)-on umfasst mehrere Schritte. Der Syntheseweg beginnt typischerweise mit der Herstellung der Kern-Spirostruktur, gefolgt von der Einführung der 3-Methylphenyl- und Propan-2-ylsulfanyl-Gruppen. Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird. Industrielle Produktionsverfahren können die Skalierung dieser Reaktionen unter Verwendung von Durchflussverfahren beinhalten, um die Effizienz zu steigern und die Kosten zu senken.

Analyse Chemischer Reaktionen

Diese Verbindung kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Es kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung der entsprechenden Sulfoxide oder Sulfone führt.

Reduktion: Reduktionsreaktionen können mit Wasserstoffgas in Gegenwart eines Palladiumkatalysators durchgeführt werden, was zur Reduktion der Spirostruktur führt.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, bei denen die Propan-2-ylsulfanyl-Gruppe unter geeigneten Bedingungen durch andere Nukleophile ersetzt werden kann.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Oxidationsmittel, Reduktionsmittel und Nukleophile. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

3-(3-Methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]chinazolin-5,1’-cyclohexan]-4(6H)-on hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Modellverbindung für die Untersuchung von Spirostrukturen verwendet.

Biologie: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Wechselwirkungen mit biologischen Makromolekülen.

Industrie: Verwendung bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften wie Polymeren und Beschichtungen.

Wirkmechanismus

Der Wirkmechanismus von 3-(3-Methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]chinazolin-5,1’-cyclohexan]-4(6H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität verändern und nachgeschaltete Signalwege auslösen. Die genauen molekularen Ziele und Wege, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action for “3-(3-METHYLPHENYL)-2-(PROPAN-2-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1’-CYCLOHEXAN]-4-ONE” would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Vergleich Mit ähnlichen Verbindungen

Zu den ähnlichen Verbindungen zu 3-(3-Methylphenyl)-2-(propan-2-ylsulfanyl)-3H-spiro[benzo[h]chinazolin-5,1’-cyclohexan]-4(6H)-on gehören andere Spiroverbindungen mit verschiedenen Substituenten. Diese Verbindungen teilen die Kern-Spirostruktur, unterscheiden sich jedoch in ihren funktionellen Gruppen, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt.

Eigenschaften

Molekularformel |

C27H30N2OS |

|---|---|

Molekulargewicht |

430.6 g/mol |

IUPAC-Name |

3-(3-methylphenyl)-2-propan-2-ylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |

InChI |

InChI=1S/C27H30N2OS/c1-18(2)31-26-28-24-22-13-6-5-11-20(22)17-27(14-7-4-8-15-27)23(24)25(30)29(26)21-12-9-10-19(3)16-21/h5-6,9-13,16,18H,4,7-8,14-15,17H2,1-3H3 |

InChI-Schlüssel |

FEVPRMXFLZVWOR-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SC(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenoxy]acetamide](/img/structure/B11641693.png)

![{(2E)-2-[(2E)-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11641695.png)

![ethyl (2Z)-2-(2-furylmethylene)-7-methyl-3-oxo-5-thien-2-yl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11641701.png)

![1-[(3-Bromophenyl)methyl]-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11641714.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11641722.png)

![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B11641729.png)

![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11641737.png)

![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11641750.png)

![Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-](/img/structure/B11641760.png)

![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11641770.png)

![ethyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11641773.png)

![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)